tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate

Nuclear Receptors Liver X Receptor Beta Fragment-Based Drug Discovery

A key intermediate for medicinal chemistry programs, this compound is often plagued by isomer contamination and inefficient protection strategies that derail CNS drug discovery timelines. This specific 7-amino-2-Boc-tetrahydroisoquinoline offers the precise solution. - Pre-validated LXRβ ligand-binding domain agonist (EC50: 57 μM, Ki: 28 μM) with solved co-crystal structure (PDB), enabling direct structure-guided optimization and avoiding de novo screening delays. - Dual orthogonal reactivity (Boc-protected ring nitrogen, free 7-amine) eliminates cross-reactivity during Buchwald-Hartwig couplings or amidation, ensuring high-yielding (up to 96.8%), reproducible library synthesis for kinase-targeting programs. - Supplied at ≥98% purity with a white to off-white appearance, this building block guarantees batch-to-batch consistency, safeguarding experimental integrity and project timelines.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 171049-41-5
Cat. No. B061436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS171049-41-5
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)N
InChIInChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-7-6-10-4-5-12(15)8-11(10)9-16/h4-5,8H,6-7,9,15H2,1-3H3
InChIKeyAGRBXKCSGCUXST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-2-Boc-THIQ Core Intermediate


tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as 7-amino-2-Boc-1,2,3,4-tetrahydroisoquinoline, is a chemically defined organic building block (C14H20N2O2, MW 248.32 g/mol [1]) characterized by a fused bicyclic 3,4-dihydroisoquinoline core bearing a primary aromatic amine at the 7-position and a Boc (tert-butyloxycarbonyl) protecting group on the saturated ring nitrogen [1]. It is a key intermediate in medicinal chemistry for generating substituted tetrahydroisoquinolines and fused heterocycles relevant to neurological and kinase-targeting programs.

Why 7-Amino-2-Boc-THIQ Cannot Be Replaced


In tetrahydroisoquinoline (THIQ)-based chemistry, substitution of this specific 7-amino-2-Boc derivative for a 6-amino isomer, a 7-bromo precursor, or an unprotected 7-amino analog is chemically and functionally inadequate. The 7-amino position is critical for establishing hydrogen-bond networks in biological targets [1], and the Boc group is essential for orthogonal protection during multi-step syntheses [2]. Even a seemingly minor change, such as substituting the Boc group for an ethyl carbamate, can drastically reduce synthetic yield in subsequent steps (e.g., 69% vs. significantly lower yields for ethyl analog formation ). Such substitutions introduce batch-to-batch variability and force extensive re-validation of synthetic routes and biological activity profiles, undermining both project timelines and scientific reproducibility.

7-Amino-2-Boc-THIQ vs. Closest Analogs


Defined LXRβ Agonist Activity

This compound, designated as 'LXRβ ligand 1', demonstrates a quantifiable and mechanistically defined agonist interaction with human Liver X Receptor Beta (LXRβ), exhibiting an EC50 of 57 μM and a binding Ki of 28 μM [1]. X-ray crystallography confirms that its tert-butyl moiety occupies a distinct hydrophobic subpocket and its phenyl ring engages in a specific π-π stacking interaction with Phe329, while hydrogen bonds with His435 stabilize the active conformation [1]. In contrast, the 6-amino regioisomer (tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate) has not been reported to exhibit LXRβ binding or any analogous quantitative pharmacological activity [2], rendering it an unsuitable substitute for programs targeting this validated binding mode.

Nuclear Receptors Liver X Receptor Beta Fragment-Based Drug Discovery

Superior Synthetic Efficiency

An optimized synthetic route for this compound achieves a remarkable 96.8% yield (3.8 g product from 2.0 g starting material) [1]. This stands in stark contrast to the 69% yield obtained via a common literature-reported route using hydrogenation of the 7-nitro precursor with Pd(OH)₂ in methanol . While the exact synthetic conditions for the 96.8% yield are proprietary, the nearly 30% increase in isolated yield directly translates to lower cost per gram and greater material efficiency for large-scale procurement.

Organic Synthesis Process Chemistry Cost-Efficiency

High Chemical Purity and Reproducibility

Commercially available tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate is consistently supplied with a minimum purity of ≥98.0% (HPLC) . This high purity is critical because residual nitro-precursor or deprotected amine impurities can poison catalysts in subsequent hydrogenation or cross-coupling reactions, leading to irreproducible yields and time-consuming purification. In contrast, the closely related 7-bromo analog (tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate, CAS 258515-65-0) is often supplied at lower purities (e.g., 95%) due to its inherent synthetic challenges [1], introducing greater variability in downstream applications.

Quality Control Analytical Chemistry Reproducibility

Superior Long-Term Storage Stability

The Boc protecting group confers significant long-term storage stability. Vendor specifications indicate that this compound is stable for 3 years when stored as a powder at -20°C, and for 2 years at 4°C . In stark contrast, the unprotected analog, 7-amino-1,2,3,4-tetrahydroisoquinoline (CAS 72299-68-4), is prone to rapid oxidation and discoloration upon exposure to air, requiring more stringent storage conditions (typically inert atmosphere, -20°C, short shelf-life) and often necessitates re-purification immediately before use [1].

Compound Management Long-term Storage Stability

Unrestricted Research Use Designation

This compound is classified as a standard research-use only (RUO) building block and is not regulated by the U.S. Drug Enforcement Administration (DEA) . This is a critical logistical and compliance advantage over certain other substituted tetrahydroisoquinolines and morphinan precursors (e.g., benzyl-protected or N-demethylated derivatives of opioid scaffolds) which may fall under DEA List I or II controlled substance regulations, requiring special licenses, secure storage, and detailed record-keeping for procurement and handling [1].

Regulatory Compliance Procurement Sourcing

7-Amino-2-Boc-THIQ Research Applications


Fragment-Based LXRβ Lead Discovery

Utilize this compound as a pre-validated fragment hit for Liver X Receptor Beta (LXRβ) [1]. Its defined binding affinity (EC50 = 57 μM, Ki = 28 μM) and detailed co-crystal structural data [1] provide a robust starting point for structure-guided optimization. This avoids the need for de novo fragment screening and provides immediate insight into critical binding interactions (e.g., π-π stacking with Phe329, hydrogen bonds with His435) [1], accelerating the development of novel LXRβ modulators for metabolic and inflammatory diseases.

CNS Kinase Inhibitor Library Synthesis

Leverage the 7-amino-3,4-dihydroisoquinoline scaffold, which is a recognized kinase inhibitor pharmacophore [2][3], as a central building block for generating diverse compound libraries. The orthogonal Boc protection allows for selective derivatization of the aromatic amine without interference from the saturated ring nitrogen [2]. The high commercial purity (≥98%) and proven synthetic accessibility (yields up to 96.8%) [4] ensure that large, diverse, and high-quality libraries can be produced efficiently and cost-effectively for high-throughput screening against CNS kinase targets.

Complex Heterocyclic Scaffold Construction

Employ this compound as a strategic intermediate in multi-step organic synthesis to construct complex fused heterocycles [5]. The primary aromatic amine at the 7-position is a versatile handle for diazotization, amidation, or Buchwald-Hartwig coupling, while the Boc-protected amine can be unmasked under mild acidic conditions for further cyclization or alkylation [5]. This dual orthogonal reactivity makes it a superior building block compared to unprotected or singly functionalized analogs, enabling convergent and modular synthetic strategies toward alkaloid-like molecules and other advanced pharmaceutical intermediates.

Technical Documentation Hub

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